Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of a thiophene ring substituted with a sulfonyl group and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a thiophene-based compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of effects .
Pharmacokinetics
The molecular weight of the compound is 303378 Da , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Esterification: The ester functional group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or alcohols.
Scientific Research Applications
Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate: Characterized by the presence of a thiophene ring with sulfonyl and ester groups.
Thiophene-2-carboxylate Derivatives: Compounds with similar thiophene ring structures but different substituents, such as halogens, alkyl groups, or other functional groups.
Sulfonyl Thiophene Derivatives: Compounds with sulfonyl groups attached to the thiophene ring, exhibiting similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylsulfonylacetyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S3/c1-18-12(15)11-8(4-6-20-11)13-9(14)7-21(16,17)10-3-2-5-19-10/h2-6H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXJZOXFCIIYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.